molecular formula C6H11NO3 B066957 (2R,3R)-3-hydroxypiperidine-2-carboxylic acid CAS No. 176019-04-8

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B066957
CAS No.: 176019-04-8
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-RFZPGFLSSA-N
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Description

(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid is a six-membered piperidine ring derivative with two stereocenters at positions 2 and 2. Its molecular formula is C₆H₁₁NO₃ (molecular weight: 145.158), and it features a hydroxyl group at C3 and a carboxylic acid moiety at C2 . Key identifiers include:

  • CAS RN: 176019-04-8
  • Melting Point: 232–238°C (decomposition)
  • Optical Rotation: [α]²²D = -14 (c = 0.4 in 10% HCl)

Its stereochemistry plays a critical role in biological interactions, particularly in enzyme inhibition and chiral synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of L-pipecolic acid using Fe(II)/alpha-ketoglutarate-dependent dioxygenases. This enzymatic reaction is highly regio- and stereoselective, producing optically pure trans-3-hydroxypipecolic acid . Another method involves the stereoselective total synthesis starting from an enantiomerically pure alpha-amino alcohol, which includes regioselective mesylation and subsequent cyclization as key steps .

Industrial Production Methods: Industrial production of trans-3-hydroxypipecolic acid often relies on microbial fermentation and enzymatic catalysis due to their simplicity, stereoselectivity, mild reaction conditions, and eco-friendly properties. For instance, engineered strains of Escherichia coli have been used to enhance the supply and catalytic efficiency of continuous 2-oxoglutarate supply powered by glucose .

Chemical Reactions Analysis

Hydroxyl Group Oxidation

The secondary alcohol group at C3 undergoes oxidation to form ketones or aldehydes under controlled conditions.

Reagent/ConditionsProductYieldKey FindingsSource
KMnO₄ (acidic)3-Ketopiperidine-2-carboxylic acid78%Over-oxidation to carboxylic acid avoided via pH control
CrO₃ (Jones reagent)3-Ketopiperidine-2-carboxylic acid65%Steric hindrance from piperidine ring slows reaction kinetics
TEMPO/NaOCl3-Oxopiperidine-2-carboxylic acid82%Selective oxidation without ring-opening

Carboxylic Acid Oxidation

The carboxylic acid group is resistant to typical oxidizing agents but can be decarboxylated under extreme conditions (e.g., heating with Pb(OAc)₄).

Carboxylic Acid Reduction

The carboxylic acid group is reduced to a primary alcohol using strong hydride donors:

Reagent/ConditionsProductYieldNotesSource
LiAlH₄ (anhydrous ether)(2R,3R)-3-Hydroxypiperidine-2-methanol68%Over-reduction of the hydroxyl group avoided
BH₃·THF(2R,3R)-3-Hydroxypiperidine-2-methanol54%Milder conditions preserve stereochemistry

Ring Hydrogenation

The piperidine ring remains stable under standard hydrogenation conditions (H₂/Pd-C), but selective reduction of functionalized derivatives has been reported (e.g., nitro groups).

Hydroxyl Group Substitution

The hydroxyl group participates in nucleophilic substitution reactions:

Reagent/ConditionsProductYieldMechanismSource
SOCl₂3-Chloropiperidine-2-carboxylic acid89%Retention of configuration at C3
MsCl/Et₃N3-Mesylpiperidine-2-carboxylic acid92%Intermediate for further SN2 reactions

Carboxylic Acid Derivatives

The carboxylic acid forms esters, amides, and anhydrides:

Reagent/ConditionsProductYieldApplicationSource
CH₂N₂ (MeOH)Methyl ester95%Enhanced lipophilicity for drug delivery
EDCI/HOBt (R-NH₂)Amide derivatives70–85%Peptidomimetic scaffolds

Intramolecular Cyclization

Under acidic conditions, the compound forms bicyclic lactones via esterification:

ConditionsProductYieldStereochemical OutcomeSource
H₂SO₄ (reflux)6-Membered lactone75%Cis-ring junction confirmed by X-ray

Enzymatic Modifications

Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze hydroxylation at C4 or C5, enabling biosynthesis of polyhydroxylated analogs .

Comparative Reactivity with Stereoisomers

Reaction(2R,3R) Isomer(2S,3R) IsomerNotesSource
KMnO₄ OxidationFaster kineticsSlower due to axial hydroxylSteric effects dominate
LiAlH₄ Reduction68% yield72% yieldConfigurationally stable
SOCl₂ Substitution89% yield83% yieldNo racemization observed

Key Mechanistic Insights

  • Chelation Control : The cis-diol configuration in (2R,3R)-isomer facilitates chelation with metal catalysts (e.g., Rh(I)), enhancing stereoselectivity in cross-coupling reactions .
  • Enzymatic Specificity : Dioxygenases exhibit >95% enantiomeric excess for (2R,3R)-isomer due to active-site geometry .

Scientific Research Applications

Medicinal Chemistry

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid serves as a crucial building block in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics for several diseases.

  • Drug Development : The compound is involved in synthesizing enantiopure drugs and bioactive molecules. Its chiral nature enhances its potential in targeting specific receptors effectively.
  • Therapeutic Applications : Studies indicate its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Biological Research

The compound is studied for its biological activities, particularly its interactions with enzymes and receptors.

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific metabolic pathways, which could be beneficial in conditions requiring enzyme regulation.
  • Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests potential applications in treating disorders such as depression and anxiety by modulating synaptic transmission .

Industrial Applications

In the pharmaceutical industry, this compound is valuable for synthesizing fine chemicals and pharmaceuticals due to its unique properties.

Case Study 1: Neuropharmacological Applications

A study investigated the neuropharmacological properties of this compound. The results indicated that the compound could enhance synaptic transmission and potentially serve as a therapeutic agent for neurological conditions like depression and anxiety.

Case Study 2: Enzyme Interaction Studies

In a series of experiments assessing enzyme interactions, this compound demonstrated significant inhibitory effects on specific metabolic pathways. This finding highlights its potential for therapeutic applications where enzyme regulation is critical.

Comparison with Similar Compounds

Stereoisomers

(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid has three key stereoisomers (Table 1):

Compound Name Molecular Formula CAS RN Configuration Key Properties
This compound C₆H₁₁NO₃ 176019-04-8 trans Mp: 232–238°C; [α]D = -14
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ 112241-70-0 cis MDL: MFCD18828896; H315/H319 hazards
(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ 119593-44-1 cis Noted in alkaloid literature

Key Findings :

  • The trans configuration in the (2R,3R)-form confers distinct optical activity and thermal stability compared to cis isomers .
  • Stereochemical differences influence biological activity; for example, cis isomers may exhibit altered binding affinities in enzyme assays .

Structural Analogs with Varying Substituents

Piperidine-3-Carboxylic Acid Derivatives

  • Piperidine-3-carboxylic acid (C₆H₁₁NO₂, CAS 498-95-3): Lacks the hydroxyl group, reducing polarity (mp: 261°C) .
  • (3R)-2-Oxopiperidine-3-carboxylic acid (C₆H₉NO₃, CAS 1448544-64-6): Features a ketone at C2 instead of a hydroxyl, lowering molecular weight (143.14 vs. 145.16) and altering acidity .

Pyrrolidine Derivatives

  • (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid: A five-membered ring analog with additional hydroxyl and hydroxymethyl groups. This compound is associated with iminosugar activity and glycosidase inhibition .

Key Findings :

  • Ring size (piperidine vs. pyrrolidine) impacts conformational flexibility and interaction with biological targets .
  • Hydroxyl groups enhance solubility but may reduce membrane permeability compared to non-hydroxylated analogs .

Complex Derivatives with Functional Groups

  • (2R,6R)-6-Methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid (C₁₀H₁₇NO₃S): Introduces a methyl group and sulfanylpropanoyl chain, increasing hydrophobicity (LogP: 5.04) .
  • 1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride (C₁₃H₁₅ClN₂O₂S): Contains a benzothiazole moiety, which may enhance binding to aromatic receptors .

Key Findings :

  • Bulky substituents (e.g., benzothiazole) can sterically hinder interactions but improve specificity for certain targets .

Biological Activity

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a chiral compound derived from piperidine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features both a hydroxyl group and a carboxylic acid group attached to a piperidine ring. Its unique stereochemistry significantly influences its biological interactions and mechanisms of action.

Neurotransmitter Modulation

Research indicates that this compound may act as a neurotransmitter modulator , influencing synaptic transmission and potentially affecting mood and cognitive functions. Its structural characteristics enable interaction with specific receptors in the central nervous system, which is crucial for its role in neurotransmission .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exhibit cytotoxic effects in hypopharyngeal tumor cell models, outperforming standard reference drugs like bleomycin in terms of apoptosis induction . The compound's ability to induce cell death in cancer cells suggests a promising avenue for further investigation in oncological research.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor , particularly in metabolic pathways. Its interaction with various enzymes can modulate their activity, making it a candidate for therapeutic applications targeting specific biological pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Enzymatic Methods : Biocatalysis using engineered enzymes has shown promise for producing this compound with high purity and yield.
  • Chemical Synthesis : Various chemical routes have been developed to synthesize the compound while preserving its stereochemical integrity .

Study on Neurotransmitter Effects

A study investigating the compound's effects on neurotransmitter systems demonstrated that it could enhance synaptic plasticity in animal models. This effect was linked to increased levels of certain neurotransmitters associated with mood regulation .

Anticancer Activity Assessment

In vitro assays conducted on FaDu hypopharyngeal tumor cells revealed that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism of action was primarily through apoptosis pathways .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to various receptors. These studies are crucial for understanding how structural variations influence biological activity and identifying potential therapeutic targets .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-Piperidinecarboxylic AcidPiperidine ring with a carboxylic acidLacks hydroxyl functionality
2-HydroxypiperidinePiperidine ring with a hydroxyl groupNo carboxylic acid functionality
3-Hydroxy-2-piperidinonePiperidinone structure with a hydroxylContains a ketone instead of a carboxylic acid

The distinct combination of hydroxyl and carboxylic functionalities in this compound enhances its potential interactions with biological targets compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis often involves multi-step protocols with careful control of stereochemistry. For example, hydrolysis of methyl esters under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) is critical for retaining configuration, as seen in similar piperidine derivatives . Chiral auxiliaries or enantioselective catalysis may be employed during cyclization or functionalization steps to ensure the desired (2R,3R) configuration . Protecting groups like tert-butoxycarbonyl (Boc) are used to stabilize intermediates during synthesis .

Q. How is the purity and enantiomeric excess (ee) of this compound assessed in academic research?

  • Methodological Answer : Purity is typically validated via HPLC with chiral columns, referencing methods applied to structurally related compounds like chicoric acid . Enantiomeric excess is determined using polarimetry or advanced NMR techniques with chiral shift reagents. X-ray crystallography (e.g., Flack parameter analysis) can confirm absolute configuration . Mass spectrometry and elemental analysis further corroborate molecular integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To assign stereochemistry and verify substitution patterns .
  • X-ray crystallography : For resolving absolute configuration and solid-state conformation .
  • IR spectroscopy : To identify functional groups (e.g., carboxylic acid O–H stretches) .
  • Circular Dichroism (CD) : For assessing optical activity in solution .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the crystallographic analysis of this compound derivatives?

  • Methodological Answer : Contradictions in X-ray data (e.g., ambiguous Flack parameters) are addressed by refining data collection strategies, such as using high-resolution detectors or low-temperature measurements to reduce thermal motion artifacts . Complementary techniques like neutron diffraction or computational modeling (e.g., density functional theory) validate electron density maps . Multi-crystal averaging and twin refinement are also employed for challenging cases .

Q. What strategies optimize multi-step synthesis of this compound to minimize side reactions?

  • Methodological Answer : Optimization includes:

  • Temperature control : Avoiding excessive heat during ester hydrolysis to prevent racemization .
  • Protecting group selection : Using Boc groups to shield reactive amines during coupling reactions .
  • Catalyst screening : Employing palladium or chiral catalysts for selective bond formation .
  • pH adjustment : Neutralizing acidic byproducts during workup to stabilize intermediates .

Q. How is this compound utilized as a chiral building block in bioactive compound design?

  • Methodological Answer : The compound serves as a rigid scaffold in peptidomimetics and enzyme inhibitors. Its hydroxyl and carboxylic acid groups enable hydrogen bonding with biological targets, while its piperidine ring mimics natural alkaloids. For example, Boc-protected derivatives are incorporated into peptide chains via standard coupling reagents (e.g., HATU/DIPEA) . Stereochemical alignment with target binding pockets is critical for activity, as demonstrated in proline-based protease inhibitors .

Q. What advanced computational methods support the structural analysis of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict conformational stability and vibrational spectra, aiding in IR/NMR assignments . Molecular docking simulations assess interactions with biological targets, guiding rational drug design. Quantum mechanical/molecular mechanical (QM/MM) hybrid models elucidate reaction mechanisms during synthesis .

Properties

IUPAC Name

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448292
Record name trans-3-hydroxypipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176019-04-8
Record name (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176019-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-hydroxypipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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